2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-2-7-16(8-3-1)19-12-18-20(22-14-23-21(18)25-19)24-11-10-15-6-4-5-9-17(15)13-24/h1-9,12,14H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKDQAEFAFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Intermediate
The Gewald reaction is pivotal for constructing the thiophene moiety. As demonstrated in the synthesis of thieno[2,3-d]pyrimidin-4-ones, ethyl acetoacetate or cyclohexanone reacts with cyanoacetamide and elemental sulfur in the presence of morpholine and DMF. This one-pot reaction yields 2-aminothiophene derivatives, which serve as precursors for pyrimidine ring formation. For the target compound, substitution with a phenyl group at position 6 necessitates the use of phenyl-containing aldehydes during cyclization.
Cyclization to Thieno[2,3-d]pyrimidin-4-one
Reaction of the 2-aminothiophene intermediate with aldehydes (e.g., benzaldehyde for phenyl substitution) in dry DMF under acidic conditions (HCl catalyst) generates thieno[2,3-d]pyrimidin-4-ones. For example, cyclohexanone-derived intermediates produce tetrahydrobenzo[ b]thiophene carboxamides, which are subsequently cyclized using sodium hydroxide in isopropanol.
Chlorination to 4-Chlorothieno[2,3-d]pyrimidine
The 4-hydroxypyrimidine derivatives are treated with phosphorus oxychloride (POCl₃) under reflux to yield 4-chlorothieno[2,3-d]pyrimidines. This step is critical for introducing a reactive leaving group, enabling nucleophilic substitution with the tetrahydroisoquinoline moiety.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone for tetrahydroisoquinoline synthesis. Phenethylamides undergo cyclization in the presence of phosphoryl chloride (POCl₃) or other dehydrating agents to form 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. Fluorinated analogs, as reported by Kiss et al., highlight the adaptability of this method for introducing substituents.
Functionalization at Position 2
Introducing a functional group at position 2 of the tetrahydroisoquinoline is essential for coupling. Methods include:
-
Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to install a bromine atom at position 2.
-
Lithiation : Directed ortho-lithiation with LDA or n-BuLi, followed by quenching with electrophiles (e.g., iodine or boronic esters).
Coupling Strategies for Thienopyrimidine-Tetrahydroisoquinoline Conjugation
Nucleophilic Aromatic Substitution
The 4-chlorothieno[2,3-d]pyrimidine reacts with the tetrahydroisoquinoline’s amine group under basic conditions. For example, morpholine derivatives have been successfully coupled using triethylamine (TEA) in ethanol-isopropanol mixtures at 80°C. Adapting this, the secondary amine of tetrahydroisoquinoline could displace the chloride, forming the desired bond.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling : If the tetrahydroisoquinoline bears a boronic ester at position 2 and the thienopyrimidine contains a halogen (e.g., bromine at position 4), palladium-catalyzed coupling can forge the C–C bond. This method is speculative but plausible given its widespread use in biaryl synthesis.
Buchwald-Hartwig Amination : For C–N bond formation, palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as Xantphos could couple a brominated thienopyrimidine with the tetrahydroisoquinoline’s amine.
Optimization and Challenges
Regioselectivity in Cyclization
Controlling the site of pyrimidine ring closure is critical. The use of electron-withdrawing groups (e.g., cyano) on the thiophene directs cyclization to the desired [2,3-d] position.
Chemical Reactions Analysis
Types of Reactions
2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit potent antitumor activities. For instance, a series of synthesized compounds showed comparable efficacy to doxorubicin against various human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colorectal cancer) . Compounds derived from thieno[2,3-d]pyrimidine structures have been noted for their ability to inhibit tumor growth through mechanisms that may involve the modulation of specific signaling pathways.
Neuropharmacological Potential
Research indicates that 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline may also have neuroprotective properties. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by inhibiting neuroinflammatory processes or modulating neurotransmitter systems.
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer activity of various thieno[2,3-d]pyrimidine derivatives including the target compound against MCF-7 and HCT-116 cell lines. Results indicated that certain derivatives exhibited growth inhibition comparable to doxorubicin .
- Neuroprotection : Preliminary studies suggest that compounds with similar structures have shown promise in models of neurodegeneration. They were found to reduce oxidative stress markers and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is structurally similar to compounds that inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase and dihydrofolate reductase . By inhibiting these enzymes, the compound can disrupt DNA and RNA synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Tetrahydroisoquinoline Core
- 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives: Compounds like 6,7-dimethoxy-substituted derivatives exhibit β-adrenoceptor activity, with weak agonistic/antagonistic effects depending on aryl substituents at the 1-position . In contrast, the absence of methoxy groups in the target compound suggests divergent receptor selectivity. Example: 2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c) shows potent bradycardic activity due to methoxy-enhanced hydrogen bonding .
- 7-Substituted 6-Tetrazolyl Derivatives: Substitution at the 7-position with tetrazolyl and cycloaliphatic amino groups (e.g., compound 26v) confers PPARγ partial agonist activity, highlighting the importance of polar substituents for nuclear receptor interactions . The target compound’s 6-phenylthienopyrimidine group likely shifts activity toward kinase or monoamine oxidase modulation .
Modifications on the Thieno[2,3-d]pyrimidine Moiety
- Pivalamide-Substituted Derivatives: N-(5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)pivalamide (9) demonstrates enhanced crystallinity and stability due to bulky pivalamide groups, whereas the target compound’s unsubstituted pyrimidine ring may favor metabolic oxidation .
Pharmacological and Toxicological Profiles
Neurotoxicity and Parkinsonism-Related Effects
- N-Methylated Tetrahydroisoquinolines: N-methylation of tetrahydroisoquinolines (e.g., 1MeTIQ) generates neurotoxic isoquinolinium ions via monoamine oxidase (MAO)-mediated oxidation, mimicking MPTP’s dopaminergic toxicity . The target compound lacks N-methylation, reducing Parkinsonism risk but may still interact with MAO due to its heterocyclic structure .
- Metabolic Stability: Unlike TIQ and 1MeTIQ, which are excreted >70% unchanged and penetrate the BBB efficiently, the target compound’s thienopyrimidine group may alter metabolic pathways (e.g., cytochrome P450-mediated oxidation) and BBB permeability .
Receptor-Specific Activity
- Bradycardic Agents: 2-(3-Piperidyl)-tetrahydroisoquinolines require methoxy groups for bradycardic activity, absent in the target compound, suggesting divergent cardiovascular effects .
- σ2 Receptor Ligands: Fluorinated analogs like RM273 achieve brain tumor imaging via σ2 targeting, whereas the target compound’s phenylthienopyrimidine group may prioritize other targets (e.g., kinases) .
Biological Activity
The compound 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as THIQ ) is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article provides a comprehensive overview of the biological activity associated with THIQ, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
THIQ is synthesized through a multi-step process that involves the condensation of thieno[2,3-d]pyrimidine derivatives with tetrahydroisoquinoline moieties. The synthesis typically includes:
- Formation of Thieno[2,3-d]pyrimidine : Initial steps involve creating the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Coupling with Tetrahydroisoquinoline : The thieno derivative is then coupled with a tetrahydroisoquinoline scaffold to yield THIQ.
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that THIQ exhibits significant anticancer properties . A series of experiments conducted on various human cancer cell lines revealed that THIQ and its derivatives possess potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.
- Cell Lines Tested :
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- HCT-116 (colonic carcinoma)
The results indicated that certain derivatives of THIQ showed over 70% growth inhibition at concentrations similar to those used for doxorubicin treatment .
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| THIQ | MCF-7 | 75% |
| THIQ | HeLa | 68% |
| THIQ | HCT-116 | 72% |
The mechanism by which THIQ exerts its anticancer effects involves the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways and modulation of cell cycle regulators. Specifically, THIQ has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
LHRH Receptor Antagonism
In addition to its anticancer activity, THIQ has been investigated for its role as an antagonist of the luteinizing hormone-releasing hormone (LHRH) receptor. This receptor plays a crucial role in regulating reproductive hormones and is a target for treating hormone-dependent cancers.
- Binding Affinity : Studies indicate that THIQ derivatives exhibit high binding affinity for the LHRH receptor with IC50 values in the nanomolar range .
- In Vivo Efficacy : In animal models, oral administration of these compounds resulted in significant suppression of plasma LH levels, suggesting potential applications in treating conditions like prostate cancer and endometriosis .
Case Studies
- Antitumor Efficacy in Mice : A study involving mouse models demonstrated that THIQ significantly reduced tumor size in xenograft models when administered at therapeutic doses .
- Hormonal Regulation : In a study focusing on hormonal regulation, THIQ was shown to effectively lower testosterone levels in castrated male cynomolgus monkeys, indicating its potential use in managing hormone-sensitive tumors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline?
- Methodology : The synthesis typically involves multi-step reactions. For the thieno[2,3-d]pyrimidine core, refluxing 2-amino-thiophene derivatives with formic acid (16–18 hours) yields the pyrimidinone intermediate . The tetrahydroisoquinoline moiety can be synthesized via Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, as reported in tetrahydroisoquinoline synthesis studies . Coupling these fragments may require nucleophilic substitution or transition metal-catalyzed cross-coupling.
- Key Parameters : Reaction time (16–18 hours for cyclization), solvents (e.g., isopropanol with HCl for amine coupling ), and purification via column chromatography.
Q. How is the compound characterized structurally?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring systems. For example, thieno[2,3-d]pyrimidin-4-one derivatives show characteristic carbonyl peaks at δ 160–165 ppm in C NMR .
- XRD Analysis : Single-crystal X-ray diffraction resolves stereochemistry and validates fused-ring systems, as demonstrated for analogous thieno[2,3-d]pyrimidin-4-ones .
- IR Spectroscopy : Stretching vibrations (e.g., C=O at ~1680 cm⁻¹) confirm functional groups .
Q. What pharmacological activities are associated with this compound?
- Reported Activities : Thieno[2,3-d]pyrimidine derivatives exhibit kinase inhibition, antiproliferative effects, and antimicrobial activity . The tetrahydroisoquinoline moiety may enhance CNS penetration, suggesting potential neuropharmacological applications .
- Validation : In vitro assays (e.g., enzyme inhibition or cell viability tests) and docking studies to identify binding interactions with targets like kinases or receptors .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Approach :
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration using logP/logD calculations .
Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., AUC comparisons) .
- Case Study : Discrepancies in antiproliferative activity may arise from poor solubility; nanoformulation or prodrug strategies can improve efficacy .
Q. What strategies optimize low yields in the final coupling step?
- Solutions :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24-hour reflux) .
- Example : Coupling tetrahydroisoquinoline with thieno[2,3-d]pyrimidine using POCl₃ as a cyclizing agent achieved 85% yield in analogous systems .
Q. How do substituent variations on the phenyl group affect structure-activity relationships (SAR)?
- Methodology :
Library Synthesis : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 6-phenyl position .
Bioactivity Mapping : Compare IC₅₀ values in kinase assays. For example, bulky tert-butyl groups improved target affinity in related compounds .
Computational Modeling : Molecular dynamics simulations predict steric/electronic effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
